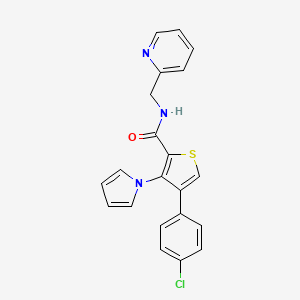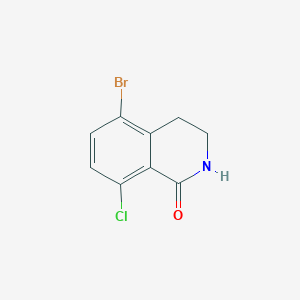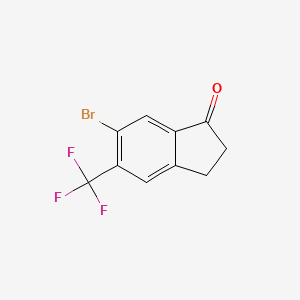![molecular formula C18H16Cl2N2O4 B2710019 Methyl 3-(2,4-dichloroanilino)-2-[(4-methoxybenzoyl)amino]acrylate CAS No. 245039-26-3](/img/structure/B2710019.png)
Methyl 3-(2,4-dichloroanilino)-2-[(4-methoxybenzoyl)amino]acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2,4-dichloroanilino)-2-[(4-methoxybenzoyl)amino]acrylate is an organic compound with a complex structure, characterized by the presence of multiple functional groups including aniline, benzoyl, and acrylate moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2,4-dichloroanilino)-2-[(4-methoxybenzoyl)amino]acrylate typically involves a multi-step process:
Formation of the Aniline Derivative: The starting material, 2,4-dichloroaniline, is reacted with an appropriate acylating agent to form the 2,4-dichloroanilino intermediate.
Coupling with Benzoyl Compound: The intermediate is then coupled with 4-methoxybenzoyl chloride under basic conditions to form the benzoyl derivative.
Esterification: The final step involves the esterification of the benzoyl derivative with methyl acrylate in the presence of a catalyst to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and methoxybenzoyl moieties.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The presence of chlorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the aniline and benzoyl groups.
Reduction Products: Reduced forms of the carbonyl groups, potentially leading to alcohols.
Substitution Products: Compounds where chlorine atoms are replaced by nucleophiles.
Applications De Recherche Scientifique
Methyl 3-(2,4-dichloroanilino)-2-[(4-methoxybenzoyl)amino]acrylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-(2,4-dichloroanilino)-2-[(4-methoxybenzoyl)amino]acrylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Methyl 3-(2,4-dichloroanilino)-2-[(4-chlorobenzoyl)amino]acrylate: Similar structure but with a different benzoyl group.
Methyl 3-(2,4-dichloroanilino)-2-[(4-hydroxybenzoyl)amino]acrylate: Contains a hydroxy group instead of a methoxy group.
Uniqueness: Methyl 3-(2,4-dichloroanilino)-2-[(4-methoxybenzoyl)amino]acrylate is unique due to the presence of the methoxybenzoyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for specific applications.
Propriétés
IUPAC Name |
methyl (E)-3-(2,4-dichloroanilino)-2-[(4-methoxybenzoyl)amino]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O4/c1-25-13-6-3-11(4-7-13)17(23)22-16(18(24)26-2)10-21-15-8-5-12(19)9-14(15)20/h3-10,21H,1-2H3,(H,22,23)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSKEQFSJGIUFZ-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CNC2=C(C=C(C=C2)Cl)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C/NC2=C(C=C(C=C2)Cl)Cl)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![14-Bromo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine](/img/structure/B2709939.png)
![N-[[1-(2-Amino-2-oxoethyl)cyclohexyl]methyl]prop-2-enamide](/img/structure/B2709940.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2709941.png)
![2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2709942.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2709943.png)
![N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2-propylpentanamide](/img/structure/B2709946.png)


![1-[1'-phenyl-3',5-bis(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one](/img/structure/B2709949.png)
![2-[(3,5-Dichloropyridin-2-yl)oxy]aniline](/img/structure/B2709951.png)

![4-(N,N-diisobutylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2709953.png)


